N-Ethyl-1H-pyrrole-2-carboxamide

Descripción

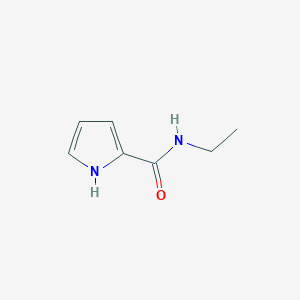

Structure

2D Structure

Propiedades

IUPAC Name |

N-ethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVGHVLRIOSKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626259 | |

| Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156741-80-9 | |

| Record name | N-Ethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyrrole-2-carboxamide Scaffolds

The construction of the pyrrole-2-carboxamide framework is a key step in the synthesis of the title compound. Several classical and modern synthetic methods are employed to create this heterocyclic system. rsc.org

Achieving regiocontrol in the synthesis of substituted pyrroles is crucial for obtaining the desired isomer. Several methods have been developed to selectively synthesize pyrrole-2-carboxamides.

One notable approach involves a Barton-Zard pyrrole (B145914) synthesis between N-methoxy-N-methyl-2-isocyanoacetamide and α-nitroalkenes or β-nitroacetates. nih.govresearchgate.net This reaction provides N-methoxy-N-methyl pyrrole-2-carboxamides, also known as pyrrole Weinreb amides, which are versatile intermediates. nih.govresearchgate.netacs.org These Weinreb amides can then be converted to the corresponding pyrrole-2-carboxaldehydes. nih.govresearchgate.netacs.org

Another strategy for the regioselective synthesis of trisubstituted pyrroles involves the base-catalyzed condensation of glycine (B1666218) esters or aminoacetonitrile (B1212223) with 1,3-bis(het)aryl-1,3-monothio diketones. researchgate.net This method allows for the formation of 3,5-bis(het)aryl-2-carboxylate/nitrile pyrroles with good control over the substituent placement. researchgate.net

Furthermore, a reductive condensation of enaminones with ethyl 2-oximinoacetoacetate under Knorr-type conditions leads to the regioselective formation of ethyl pyrrole-2-carboxylates. researchgate.net

The large-scale synthesis of pyrrole-2-carboxylic acid and its derivatives, which are precursors to N-Ethyl-1H-pyrrole-2-carboxamide, is of significant industrial importance. A facile and versatile method for the large-scale synthesis of pyrrole-2-carboxylic acid derivatives has been reported that avoids the use of moisture-sensitive organometallic reagents. orgsyn.org This procedure is adaptable for producing various esters and amides in high yields. orgsyn.org

For the synthesis of multifunctional 1,4-dihydropyrrolo[3,2-b]pyrroles, optimized conditions have been developed that allow for syntheses on a scale of more than 10 grams per run without a decrease in yield. acs.org

Several classic named reactions are fundamental to the synthesis of the pyrrole ring system and can be adapted for the preparation of pyrrole-2-carboxamide precursors.

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org It is a widely used and efficient method for synthesizing substituted pyrroles. rgmcet.edu.in Recent modifications have focused on developing greener and more efficient catalytic systems. rgmcet.edu.inacs.org

Hantzsch Pyrrole Synthesis: This reaction utilizes a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a substituted pyrrole. wikipedia.orgthieme-connect.com Although it is a named reaction, it has been historically less utilized than the Paal-Knorr or Knorr syntheses. thieme-connect.com However, recent advancements using non-conventional conditions have revitalized this method. thieme-connect.com Solid-phase synthesis approaches have also been developed for the Hantzsch reaction. nih.gov

Knorr Pyrrole Synthesis: This synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, such as a β-ketoester. wikipedia.orgsynarchive.comechemi.com The α-aminoketones are often prepared in situ from the corresponding oxime. wikipedia.org The reaction mechanism proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes, cyclizes, and dehydrates to yield the pyrrole. guidechem.comwikipedia.org

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary Amine | High yields, simple, versatile. organic-chemistry.orgwikipedia.orgrgmcet.edu.in |

| Hantzsch Pyrrole Synthesis | β-Ketoester, α-Haloketone, Ammonia/Primary Amine | Forms substituted pyrroles, can be adapted for solid-phase synthesis. wikipedia.orgthieme-connect.comnih.gov |

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | Involves in situ preparation of α-amino-ketones. wikipedia.orgsynarchive.comechemi.com |

Once the pyrrole-2-carboxylic acid or its ester is formed, the final step to obtain this compound is the formation of the amide bond. This can be achieved through several standard methods.

A common approach is the reaction of the corresponding pyrrole-2-carboxylic acid with ethylamine (B1201723) in the presence of a coupling agent. Alternatively, the pyrrole-2-carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then reacts with ethylamine.

A direct method involves the alcoholysis or amidation of 2-trichloroacetylpyrrole, which can be prepared from pyrrole and trichloroacetyl chloride. orgsyn.org The use of ammonia or aliphatic amines, such as ethylamine, readily provides the corresponding amides in high yields. orgsyn.org

A non-traditional method for synthesizing pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines, using catalytic amounts of nBu₄NI and TBHP as oxidants. rsc.org This method is operationally simple and provides access to a range of pyrrole carboxamides. rsc.org

Derivatization Strategies of the this compound Framework

The this compound scaffold can be further modified to create a library of related compounds for various applications.

The electronic nature of substituents on the pyrrole ring significantly influences its reactivity and properties. The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. uobaghdad.edu.iq

Electron-donating groups (EDGs) increase the electron density of the pyrrole ring, further activating it towards electrophilic attack. Alkyl groups are common EDGs used as substituents. researchgate.net

Electron-withdrawing groups (EWGs) , such as the carboxamide group at the C2 position, decrease the electron density of the ring. quora.com This deactivation makes the ring less susceptible to electrophilic substitution. quora.com In 2-substituted pyrroles with an electron-withdrawing group, further electrophilic substitution typically occurs at the C4 position.

Structure-activity relationship studies on pyrrole-2-carboxamide derivatives have shown that the nature of the substituents on both the pyrrole ring and the amide nitrogen can have a profound impact on the biological activity of the molecule. nih.gov For instance, in a series of MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide group greatly improved anti-tuberculosis activity. nih.gov

| Substituent Type | Effect on Pyrrole Ring | Example |

|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density, activates the ring for electrophilic substitution. | Alkyl groups researchgate.net |

| Electron-Withdrawing Group (EWG) | Decreases electron density, deactivates the ring for electrophilic substitution. quora.com | Carboxamide, Phenyl, Pyridyl quora.comnih.gov |

Modifications at the Carboxamide Nitrogen

Modifications at the carboxamide nitrogen of the pyrrole-2-carboxamide scaffold are crucial for tuning the molecule's properties. Studies have shown that the hydrogens on the pyrrole-2-carboxamide moiety are often essential for biological activity. For instance, replacing the pyrrole hydrogen with a methyl group can significantly reduce activity, and replacing both the pyrrole and carboxamide hydrogens with methyl groups can lead to a complete loss of activity in certain biological contexts. nih.gov This highlights the importance of the N-H bond in forming key interactions, such as hydrogen bonds, with biological targets. nih.gov

The synthesis of various N-substituted pyrrole-2-carboxamides can be achieved through the amidation of a corresponding pyrrole carboxylic acid or its activated derivative. google.com This reaction involves coupling the pyrrole-2-carboxylic acid with a primary or secondary amine. Common coupling agents used for this transformation include carbodiimides. google.com Alternatively, the synthesis can proceed from ethyl 1H-pyrrole-2-carboxylate, which is first N-alkylated, for example with a substituted benzyl (B1604629) halide, followed by hydrolysis of the ester to the carboxylic acid and subsequent amidation. researchgate.net

A non-traditional approach for synthesizing pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines. nih.gov This method utilizes catalytic amounts of n-Bu4NI and TBHP as oxidants and provides a straightforward route to primary, secondary, and tertiary pyrrole carboxamides under mild conditions. nih.gov

Introduction of Alkylating Units and Other Functional Groups

The introduction of alkylating units and other functional groups onto the this compound scaffold is a key strategy for diversifying its structure and exploring its chemical space. Alkylation can occur at the pyrrole nitrogen, a common site for modification. For instance, N-alkylation of dimethyl pyrrole-2,5-dicarboxylate can be achieved using sodium hydride and an appropriate alkyl halide in a solvent like DMF. researchgate.net This allows for the introduction of various aliphatic and benzylic groups. researchgate.net

Functionalization of the pyrrole ring itself is also a widely employed strategy. For example, halogenation of the pyrrole ring can be accomplished using reagents like N-chlorosuccinimide to introduce chlorine atoms. nih.gov Fluorine can be introduced using reagents such as Selectfluor. nih.gov These halogenated pyrroles can then serve as building blocks for further transformations, such as cross-coupling reactions, to introduce a wide array of functional groups. nih.gov

The synthesis of multi-substituted pyrroles can also be achieved through cycloaddition reactions. The Barton-Zard pyrrole synthesis, for example, allows for the creation of pyrroles by reacting isocyanoacetates with nitroalkenes. pharmaguideline.comresearchgate.net Another powerful method is the Van Leusen pyrrole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated compound in the presence of a base. nih.gov This [3+2] cycloaddition approach is versatile and allows for the synthesis of a variety of substituted pyrroles. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental friendliness of synthesizing this compound and its analogs, advanced synthetic techniques have been developed and optimized.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netrsc.orgijpsjournal.comnih.gov The use of microwave irradiation is particularly beneficial for the synthesis of nitrogen-containing heterocycles like pyrroles. rsc.orgnih.govrsc.org

The Paal-Knorr synthesis, a classic method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with an amine, can be significantly enhanced by microwave irradiation. thieme-connect.com This technique allows for rapid and mild reaction conditions, facilitating the synthesis of complex structures like tricyclic pyrrole-2-carboxamides. thieme-connect.com For example, reactions that would take several hours under conventional heating can often be completed in a matter of minutes using a microwave reactor. thieme-connect.com This efficiency not only saves time and energy but can also lead to cleaner reactions with fewer byproducts. pensoft.netrsc.org

Microwave-assisted synthesis has been successfully applied to various pyrrole-forming reactions, including the Hantzsch, Clauson-Kaas, and Barton-Zard syntheses. pensoft.net Solvent-free microwave-assisted reactions have also been developed, further enhancing the green chemistry aspects of these synthetic routes. rsc.org

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Paal-Knorr Cyclization of Tricyclic Pyrrole-2-carboxamides | Microwave Irradiation (80 °C) | 3–7.5 minutes | Average 69% | thieme-connect.com |

| Conventional Heating (80 °C) | Increased by a factor of 2-5 | Average 60% | thieme-connect.com | |

| Pyrano[4,5-C]pyrrole Synthesis | Microwave Heating (Toluene) | 2 minutes | 80% | ijpsjournal.com |

| Conventional Reflux (Toluene) | 6 hours | 67% | ijpsjournal.com |

Catalytic Approaches in Pyrrole Synthesis

Catalysis plays a pivotal role in the synthesis of pyrroles, offering milder reaction conditions, improved selectivity, and access to a broader range of functionalized derivatives. Both Brønsted and Lewis acids are commonly employed as catalysts in classical pyrrole syntheses like the Paal-Knorr reaction. mdpi.com

A variety of metal-based catalysts have been shown to be effective for N-substituted pyrrole synthesis. These include metal halides such as FeCl₃, CaCl₂, RuCl₃, and InCl₃. mdpi.com Heterogeneous catalysts, such as silica-supported bismuth(III) chloride and polystyrene-supported aluminum trichloride, offer the advantages of easy separation and reusability. mdpi.com More recently, a heterogeneous cobalt catalyst has been developed for the cascade synthesis of pyrroles from nitroarenes. nih.gov

Organocatalysis has also emerged as a powerful strategy for pyrrole synthesis. rsc.org Catalysts like vitamin B1 and urea (B33335) in combination with choline (B1196258) chloride have been used to promote the Paal-Knorr reaction under environmentally friendly conditions. rsc.org The use of chiral organocatalysts has also enabled the synthesis of enantiomerically enriched pyrroles. rsc.org Furthermore, direct catalytic amidation of carboxylic acids and their derivatives represents a more atom-economical approach to forming the amide bond, with various boron-derived and other catalysts being developed for this purpose. catalyticamidation.infomdpi.com

| Catalyst Type | Specific Catalyst Examples | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acids | Acetic acid, Phosphoric acid, p-Toluenesulfonic acid | Paal-Knorr Synthesis | Readily available, well-established | mdpi.com |

| Lewis Acids (Metal Halides) | FeCl₃, CaCl₂, RuCl₃, InCl₃ | Paal-Knorr Synthesis | Effective under various conditions | mdpi.com |

| Silica-supported BiCl₃, Polystyrene-supported AlCl₃ | N-substituted pyrrole synthesis | Heterogeneous, reusable | mdpi.com | |

| Heterogeneous Metal Catalysts | Cobalt/NGr-C@SiO₂-L | Cascade synthesis from nitroarenes | Reusable, efficient for cascade reactions | nih.gov |

| Organocatalysts | Vitamin B1 | Paal-Knorr Synthesis | Metal-free, eco-friendly | rsc.org |

| Urea/Choline Chloride | Paal-Knorr Synthesis | Environmentally friendly solvent/catalyst system | rsc.org |

Reaction Mechanisms and Kinetics Studies

Understanding the reaction mechanisms and kinetics of the formation of this compound is fundamental for optimizing synthetic routes and controlling product outcomes. The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.com The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. Acid catalysis facilitates the dehydration steps. mdpi.com

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org This reaction typically requires zinc and acetic acid as catalysts and proceeds at room temperature. wikipedia.org

A non-traditional mechanism for the synthesis of pyrrole carboxamides has been reported, which involves the formation of pyrrole acyl radicals. nih.gov This oxidative amidation of pyrrole carboxaldehyde with amines proceeds via a radical pathway, a departure from the more common ionic reaction mechanisms typically involved in amidation. nih.gov

Kinetic studies of these reactions, particularly under microwave irradiation, reveal a significant rate enhancement compared to conventional heating. thieme-connect.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to a rapid increase in the internal temperature of the molecules. psu.edu

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been instrumental in defining the structure and electronic properties of this compound and related pyrrole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For pyrrole-based structures, ¹H and ¹³C NMR provide specific chemical shift and coupling constant data that are diagnostic of the substitution pattern and electronic environment of the pyrrole ring and its substituents. ipb.ptnih.govresearchgate.net

The chemical shifts of the pyrrole ring protons are sensitive to the solvent used, indicating changes in the local electronic environment. ipb.pt For instance, in N-substituted pyrroles, the presence of an electron-withdrawing group on the nitrogen atom typically leads to a downfield shift of the α-proton resonances. ipb.pt

Table 1: Representative ¹H NMR Spectral Data for Pyrrole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| Pyrrole | Various | Dependent on solvent ipb.pt |

| N-methylpyrrole | CCl₄ | Shifts are upfield compared to pyrrole ipb.pt |

| N-acylpyrrole | CCl₄ | α-protons are shifted downfield ipb.pt |

| 4-ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide | Not specified | 1.0-4.0 (protons of ethyl and methyl groups), 6.0-7.0 (pyrrole ring proton) guidechem.com |

Similarly, ¹³C NMR chemical shifts are influenced by the solvent and the nature of the substituents on the pyrrole ring. ipb.pt The carbon atoms of the pyrrole ring in pyrrole and N-methylpyrrole show solvent-dependent chemical shifts. ipb.pt

Table 2: Representative ¹³C NMR Spectral Data for Pyrrole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| Pyrrole | Acetone-d₆ | C-α: 118.3, C-β: 108.3 ipb.pt |

| Pyrrole | C₆D₆ | C-α: 117.5, C-β: 107.7 ipb.pt |

| N-methylpyrrole | Acetone-d₆ | C-α: 121.8, C-β: 108.2, N-CH₃: 35.5 ipb.pt |

| N-methylpyrrole | CCl₄ | C-α: 121.2, C-β: 107.0, N-CH₃: 35.8 ipb.pt |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of a compound and investigating its fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used. ias.ac.in

For this compound, the predicted monoisotopic mass is 138.07932 Da. uni.lu Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 139.08660 | 129.3 uni.lu |

| [M+Na]⁺ | 161.06854 | 138.7 uni.lu |

| [M+NH₄]⁺ | 156.11314 | 136.8 uni.lu |

| [M+K]⁺ | 177.04248 | 135.6 uni.lu |

| [M-H]⁻ | 137.07204 | 129.6 uni.lu |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In pyrrole-2-carboxamides, the carbonyl (C=O) stretching vibration is a key diagnostic band. researchgate.net

For pyrrole-2-carboxamide, the position of the C=O stretching band in the IR spectrum is sensitive to the physical state and solvent. In a KBr pellet, a single band is observed, while in a DMSO solution, a doublet appears, suggesting the presence of rotational isomers (s-cis and s-trans) due to restricted rotation around the C(ring)-C(carbonyl) bond. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. While specific UV-Visible data for this compound is not detailed in the provided search results, related compounds like ethyl 1H-pyrrole-2-carboxylate exhibit absorption in the UV region, which is characteristic of the electronic system of the pyrrole ring and its conjugated substituents. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of pyrrole derivatives often engage in various intermolecular interactions that dictate their crystal packing. Hydrogen bonding is a prominent feature in the crystal structures of many pyrrole-2-carboxamides and related compounds. nih.govresearchgate.netmdpi.comcqvip.com

Spectroscopic and Structural Elucidation Studies

The three-dimensional conformation of N-Ethyl-1H-pyrrole-2-carboxamide is primarily dictated by the spatial arrangement of the pyrrole (B145914) ring relative to the N-ethyl carboxamide substituent. This arrangement is influenced by the inherent planarity of the pyrrole ring and the restricted rotation around the amide C-N bond.

The planarity and relative orientation of the constituent groups in a molecule can be described by dihedral and torsion angles. In the case of the structurally similar 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate, X-ray crystallographic analysis has determined key angles that define its conformation.

Table 1: Selected Dihedral Angles in 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate

| Interacting Groups | Dihedral Angle (°) |

| Pyrrole ring and Ethylcarboxylate unit | 5.81 (15) |

| Pyrrole ring and Benzene ring | 56.15 (13) |

| Ethylcarboxylate unit and Benzene ring | 61.90 (13) |

Data sourced from a crystallographic study of 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate.

This data indicates a near-coplanar arrangement between the pyrrole ring and the ester group, which is analogous to the carboxamide group in the target molecule.

Furthermore, the orientation of the substituent groups relative to each other is defined by specific torsion angles.

Table 2: Selected Torsion Angles in 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate

| Torsion Angle | Value (°) |

| S1–N2–C7–C6 | 121.87 (18) |

| C14–S1–N2–C7 | 72.67 (18) |

Data sourced from a crystallographic study of 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate.

Biological Activities and Mechanistic Pathways

Antimicrobial Efficacy and Mechanisms

The pyrrole-2-carboxamide moiety is a recognized pharmacophore, integral to many compounds demonstrating antibacterial, antifungal, and antibiofilm effects. nih.gov Derivatives of this structure have shown considerable efficacy against a range of microbial pathogens.

Pyrrole-2-carboxamide derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Generally, this class of compounds tends to be more effective against Gram-positive strains. nih.gov For example, a natural compound, 1-methoxypyrrole-2-carboxamide, isolated from Streptomyces griseocarneus, showed antibacterial activity against the Gram-positive Staphylococcus aureus and Kocuria rhizophila. nih.gov

Certain synthetic derivatives have also shown broad-spectrum activity. Seven specific pyrrole-2-carboxamide derivatives were reported to have intense activity against both bacterial types. nih.gov Furthermore, some derivatives were found to be as active against Pseudomonas aeruginosa and Escherichia coli as the antibiotics gentamicin (B1671437) and ciprofloxacin, respectively. nih.gov The hybridization of the 4,5-dibromopyrrole scaffold with 1,2,3-triazole and isoxazole (B147169) rings produced compounds that were evaluated as potential inhibitors of E. coli DNA gyrase. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity/MIC Value |

|---|---|---|

| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus | 12 mm inhibition zone |

| 1-Methoxypyrrole-2-carboxamide | Kocuria rhizophila | 17 mm inhibition zone |

| Pyrrolamide Derivative | Staphylococcus aureus | 0.008 µg/mL |

| Pyrrolamide Derivative | Escherichia coli | 1 µg/mL |

| Pyrrole (B145914) Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 µg/mL |

A significant area of research for pyrrole-2-carboxamides is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several derivatives have shown high efficacy against the H37Rv strain and even drug-resistant variants. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, can greatly enhance anti-TB activity. nih.govnih.gov Many such compounds exhibit very low minimum inhibitory concentrations (MIC). nih.govnih.gov For instance, a series of pyrrole-2-carboxamides showed potent anti-TB activity with MIC values below 0.016 μg/mL. nih.gov The pyrrole derivative BM212 was notably active against multidrug-resistant clinical isolates of M. tuberculosis. researchgate.net

| Compound/Derivative Class | Target | MIC Value |

|---|---|---|

| Pyrrole-2-carboxamide Derivatives | M. tuberculosis H37Rv | < 0.016 µg/mL |

| 1H-pyrrole-2-carboxylate Derivative (ENBHEDPC) | M. tuberculosis H37Rv | 0.7 µg/mL |

| Pyrrole-thiazolidinone Hybrid (9k) | M. tuberculosis H37Rv | 0.5 µg/mL |

| Pyrrole Derivatives (General) | M. tuberculosis CIP 103471 | 0.5 to 32 µg/mL |

The pyrrole structure is a component of various compounds exhibiting antifungal properties. nih.gov While specific data on N-Ethyl-1H-pyrrole-2-carboxamide is limited, related carboxamides and pyrrole derivatives have been assessed for their efficacy against various fungal pathogens. For example, novel aromatic carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, with some showing good activity. nih.gov Similarly, certain pyrazole (B372694) carboxamide derivatives displayed notable antifungal activity against fungi like Rhizoctonia solani. nih.govresearchgate.net The alkaloid lycogalic acid, which contains a pyrrole carboxylic acid moiety, has served as a lead compound for designing new antifungal agents. mdpi.com These studies suggest the potential of the broader pyrrole-carboxamide class in developing new antifungal treatments.

The antimicrobial action of pyrrole-2-carboxamides is often linked to the inhibition of specific microbial targets essential for survival.

Mycobacterial Membrane Protein Large 3 (MmpL3): A primary target for many antitubercular pyrrole-2-carboxamides is MmpL3. nih.govnih.gov MmpL3 is an essential transporter protein in mycobacteria responsible for translocating trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane. nih.gov Mycolic acids are crucial components of the protective mycobacterial cell wall. By inhibiting MmpL3, these compounds block TMM transport, leading to its accumulation in the cytoplasm and disrupting the synthesis of the cell wall, which is ultimately lethal to the bacterium. nih.govasm.org The 1,5-diarylpyrrole derivative BM212 was identified as a potent inhibitor of MmpL3. researchgate.netresearchgate.net The identification of MmpL3 as the target was confirmed through genetic studies where mutations in the mmpL3 gene conferred resistance to these compounds. researchgate.net

Bacterial DNA Gyrase: Some pyrrolamide-type compounds act as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are critical for DNA replication, repair, and transcription in bacteria. A recently discovered pyrrolamide derivative that inhibits GyrB/ParE showed exceptional antibacterial efficacy, including against the Gram-negative E. coli. nih.gov

Beyond direct killing, some pyrrole derivatives can disarm pathogens by inhibiting virulence factors and biofilm formation. Biofilms are surface-adhered communities of bacteria that exhibit increased resistance to antibiotics and the host immune system. ku.edumdpi.com

Pyrrole-2-carboxylic acid (PCA) has been shown to inhibit biofilm formation and suppress the virulence of Listeria monocytogenes. nih.gov Studies revealed that PCA exposure leads to the collapse of the biofilm architecture. nih.gov This is achieved by inhibiting the synthesis of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. researchgate.net Furthermore, PCA can act as a quorum sensing inhibitor in Pseudomonas aeruginosa. researchgate.net Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. frontiersin.org By interfering with these signals, PCA can reduce the production of pathogenic factors without necessarily killing the bacteria. researchgate.net

Anti-inflammatory Potential

The pyrrole scaffold is found in several established nonsteroidal anti-inflammatory drugs (NSAIDs), such as ketorolac (B1673617) and tolmetin, indicating the structure's potential for anti-inflammatory activity. nih.gov Research into novel pyrrole derivatives continues to explore this potential. researchgate.net Studies have investigated 5-methyl-2-carboxamidepyrrole-based molecules as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are key enzymes in inflammatory pathways. nih.gov Other research has focused on designing pyrrole compounds that can inhibit cyclooxygenase (COX) enzymes, which are the primary targets for most NSAIDs. researchgate.netmdpi.com Molecular docking studies have supported the potential for these compounds to bind effectively to the active sites of enzymes like COX-2. researchgate.net

Anticancer Research Applications

The pyrrole-2-carboxamide scaffold is a recognized structural motif in the design of potential anticancer agents. researchgate.net While direct and extensive research on the anticancer properties of this compound is not widely documented, studies on closely related derivatives provide significant insights into the potential of this chemical class. The introduction of different substituents on the pyrrole ring and the amide nitrogen can modulate the cytotoxic effects of these compounds against various cancer cell lines. nih.gov

Research into derivatives of pyrrole-2-carboxamide has demonstrated their potential to inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis. For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anticancer activity. nih.gov Certain compounds within this series exhibited potent cytotoxic effects against a panel of cancer cell lines. Flow cytometry analysis of cells treated with one of the active compounds revealed that it induced cell cycle arrest in the S phase and promoted apoptosis. nih.gov

Similarly, another study focused on a novel pyrrolyl-pyrazole-carboxamide, which, while structurally distinct, shares the carboxamide functional group. This compound was shown to inhibit the proliferation of human cancer cells and induce apoptosis through a mitochondria-dependent pathway. The hallmarks of apoptosis, including chromatin condensation and caspase activation, were observed in the treated cancer cells.

These findings, although not on this compound itself, suggest that the broader family of pyrrole-carboxamides can be effective in halting cancer cell proliferation and inducing apoptosis. The specific substitutions on the pyrrole and carboxamide moieties are crucial in determining the potency and selectivity of these actions.

Lexitropsins are a class of small molecules that can bind to the minor groove of DNA, thereby interfering with DNA replication and transcription, which can lead to anticancer effects. These molecules are often composed of N-methylpyrrole and other aromatic rings linked by amide bonds.

While there is no direct evidence from the searched results specifically identifying this compound as a lexitropsin (B1675198) or a direct DNA-interfering agent, the structural similarity of the pyrrole-carboxamide core to the building blocks of lexitropsins suggests a potential, yet unproven, mechanism of action. Research on the closely related N-Propyl-1H-pyrrole-2-carboxamide suggests that its anticancer effects may involve interference with DNA metabolism and cellular proliferation, potentially through binding to DNA or inhibiting key enzymes involved in DNA repair. However, further investigation is required to substantiate this hypothesis for this compound.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies on various series of pyrrole-2-carboxamide derivatives have been crucial in identifying the key molecular features that govern their biological effects. These studies provide a framework for understanding how modifications to the this compound structure could modulate its activity.

SAR studies on different classes of biologically active pyrrole-2-carboxamides have highlighted several key pharmacophoric features essential for potency. For a series of mycobacterial membrane protein large 3 (MmpL3) inhibitors with a pyrrole-2-carboxamide scaffold, the presence of both the pyrrole and carboxamide hydrogens was found to be crucial for potent activity. nih.gov Docking studies revealed that these hydrogens participate in hydrogen bonding with the target protein. nih.gov

Furthermore, the nature of the substituent at the N-position of the carboxamide plays a significant role. In the context of anti-tuberculosis activity, bulky substituents on the carboxamide, such as an adamantyl group, led to a more than 100-fold increase in potency compared to smaller groups. nih.gov Conversely, small alkyl groups or aromatic and secondary amine functionalities at this position resulted in a loss of potency. nih.gov This indicates that the steric bulk and electronic properties of the N-substituent are critical for optimal interaction with the biological target.

In the context of 5-HT₆ receptor ligands, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold itself serves as a key hydrophobic site. nih.gov An alicyclic amine incorporated into the 3-carboxamide fragment provides a positively ionizable atom, which is a common feature for 5-HT₆R antagonists. nih.govacs.org

Table 1: Impact of N-Carboxamide Substituent on Anti-TB Activity of Pyrrole-2-carboxamides

| Compound Analogue | N-Carboxamide Substituent | Relative Potency |

|---|---|---|

| Analogue 1 | Cyclohexyl | Baseline |

| Analogue 2 | Adamantyl | >100x increase |

| Analogue 3 | Small alkyl group | Large loss of activity |

| Analogue 4 | Aromatic group | Loss of potency |

| Analogue 5 | Secondary amine | Loss of potency |

Data derived from SAR studies on MmpL3 inhibitors. nih.gov

Substituents on the pyrrole ring and the carboxamide moiety have a profound impact on the biological selectivity and efficacy of pyrrole-2-carboxamide derivatives.

For MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-tuberculosis activity. nih.gov Specifically, compounds bearing a fluorophenyl moiety exhibited potent activity and low cytotoxicity. nih.gov The substitution pattern on these aromatic rings also influenced metabolic stability. nih.gov

In the development of 5-HT₆ receptor inverse agonists, substitution on the 2-phenyl ring of the 2-phenyl-1H-pyrrole-3-carboxamide core was explored. nih.gov While the initial degradation from a more complex scaffold to the 2-phenyl-1H-pyrrole-3-carboxamide led to a decrease in affinity, strategic substitutions could potentially recover or enhance this affinity. nih.gov The introduction of a sulfonyl group at the N1 position of the pyrrole acts as a hydrogen bond acceptor, further defining the pharmacophore for 5-HT₆ receptor ligands. nih.govacs.org

The presence and positioning of substituents can also be critical for selectivity against different biological targets. For instance, in a series of pyrrolo[2,1-f]triazin-4-amino derivatives, small modifications to a substituent at the 1'-position dramatically affected the selectivity and toxicity profile. nih.gov This highlights the fine-tuning possible through subtle structural changes.

Table 2: Influence of Pyrrole Ring Substituents on the Biological Activity of Pyrrole-2-carboxamide Analogs

| Pyrrole Ring Substituent (at position 4 or 5) | Effect on Activity |

|---|---|

| Phenyl group with electron-withdrawing substituents | Improved anti-TB activity |

| Pyridyl group with electron-withdrawing substituents | Improved anti-TB activity |

| 2-Chlorophenyl group | Slightly reduced anti-TB activity |

| 4-Chlorophenyl group | Slightly reduced anti-TB activity |

| Fluorophenyl group | Potent anti-TB activity |

Data derived from SAR studies on MmpL3 inhibitors. nih.gov

Advanced Research Directions and Future Perspectives

Development of N-Ethyl-1H-pyrrole-2-carboxamide as a Core Scaffold for Novel Therapeutic Agents

The pyrrole-2-carboxamide framework, of which this compound is a representative member, is a privileged scaffold in drug discovery. nih.gov Its value lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability has led to its use in developing a wide range of therapeutic agents. nih.govmdpi.com

A significant area of research is in the development of new anti-infective agents. For example, derivatives based on the pyrrole-2-carboxamide scaffold have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies on these derivatives revealed that specific substitutions on the pyrrole (B145914) ring and the carboxamide nitrogen are critical for their anti-TB activity. nih.gov One study demonstrated that attaching bulky substituents to the carboxamide and electron-withdrawing groups to the pyrrole ring significantly enhanced potency. nih.gov Compound 32 from this series showed excellent activity against drug-resistant tuberculosis strains, good microsomal stability, and favorable in vivo efficacy, highlighting the scaffold's potential in combating infectious diseases. nih.gov

The versatility of the pyrrole scaffold is further demonstrated by its incorporation into compounds targeting a variety of diseases, including cancer, viral infections, and inflammatory conditions. nih.govmdpi.com The ability of the pyrrole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules is a key factor in its success as a pharmacophore. nih.gov

Exploration of Uncharted Biological Targets and Pathways

While the pyrrole-2-carboxamide scaffold has been successfully utilized against known targets like MmpL3, a significant future direction involves exploring its potential to modulate novel or less-studied biological targets and pathways. nih.gov The chemical diversity achievable with this scaffold allows for the creation of large libraries of compounds for screening against a wide array of biological systems. nih.gov

Research has shown that pyrrole derivatives can interact with a multitude of targets, including:

Protein Kinases: Many pyrrole-containing compounds act as protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment. mdpi.com For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole ring. mdpi.com Future research could focus on designing this compound derivatives that selectively inhibit novel kinases implicated in cancer and other diseases.

DNA Gyrase: Pyrrolamide compounds have been identified as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), making them attractive candidates for new antibacterial agents. nih.gov

Epigenetic Targets: A series of pyrrole-3-carboxamide derivatives were recently reported as inhibitors of the zeste enhancer homolog 2 (EZH2), a histone methyltransferase often overexpressed in cancers. rsc.org This indicates the potential of the broader pyrrole carboxamide class to modulate epigenetic pathways.

G-Protein Coupled Receptors (GPCRs): Researchers have developed a 2-phenyl-1H-pyrrole-3-carboxamide scaffold to create inverse agonists for the 5-HT6 serotonin receptor, a target for cognitive enhancement in neurological disorders. acs.org

The exploration for new targets involves high-throughput screening campaigns, phenotypic screening to identify desired cellular effects, and subsequent target deconvolution studies to pinpoint the specific molecular interactions responsible for the observed activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of this compound derivatives. nih.govfrontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. researchgate.net

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms, such as random forests and support vector machines, can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. nih.govnih.gov These models can then predict the biological activity of virtual or yet-to-be-synthesized pyrrole-2-carboxamide derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models, like variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules based on the pyrrole-2-carboxamide scaffold. nih.govnih.gov These models can be programmed to optimize for multiple parameters simultaneously, such as high potency, low toxicity, and desirable pharmacokinetic properties.

Virtual Screening: AI and ML can accelerate virtual screening campaigns by rapidly triaging massive compound libraries to identify molecules that are most likely to bind to a specific biological target. nih.gov This significantly reduces the time and cost associated with the initial stages of drug discovery. frontiersin.org

Clinical Translation Potential of Optimized this compound Derivatives

The ultimate goal of developing novel therapeutic agents is their successful translation into clinical use. For derivatives of this compound, the path to the clinic involves rigorous preclinical evaluation and optimization.

Key factors influencing clinical translation potential include:

Potency and Selectivity: Optimized derivatives must exhibit high potency against their intended biological target while showing minimal activity against other targets to avoid off-target effects.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical. A promising drug candidate should have good oral bioavailability, appropriate distribution to the target tissue, and a suitable metabolic profile and half-life.

In Vivo Efficacy: Promising in vitro activity must translate to efficacy in relevant animal models of disease. For example, the anti-TB pyrrole-2-carboxamide derivative compound 32 demonstrated good efficacy in an in vivo model, which is a crucial step toward clinical development. nih.gov

Safety Profile: A low cytotoxicity and a clean safety profile are paramount. Derivatives like the MmpL3 inhibitors, which showed low cytotoxicity (IC50 > 64 μg/mL) and minimal inhibition of the hERG K+ channel, are more likely to succeed in clinical trials. nih.gov

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the inherent versatility of the this compound scaffold, combined with advanced design strategies and a deeper understanding of its biological interactions, provides a strong foundation for the future development of novel and effective medicines.

Q & A

Q. What are the established synthetic routes for N-Ethyl-1H-pyrrole-2-carboxamide, and what factors influence reaction yields?

Q. How can researchers confirm the molecular conformation of this compound using crystallographic methods?

- Methodological Answer : X-ray crystallography is the gold standard. Key parameters include dihedral angles between the pyrrole ring and substituents, hydrogen-bonding networks, and planarity of functional groups. For example, in related pyrrole-2-carboxylate derivatives, the ethylcarboxylate unit exhibits a planar conformation (r.m.s. deviation: 0.0067 Å) with a dihedral angle of 5.81° relative to the pyrrole ring . Hydrogen bonds (N–H⋯O) and C–H⋯π interactions stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing pyrrole-2-carboxamide derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Detect substituent effects on pyrrole ring protons (e.g., deshielding of C2-H due to electron-withdrawing carboxamide groups) .

- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+1]⁺ peaks at m/z 165–170) .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the electronic properties of this compound?

Q. How can palladium-catalyzed reactions optimize the synthesis of substituted pyrrole-2-carboxamides?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂) enable cross-coupling of halogenated pyrroles with amines. For example, allyl-substituted derivatives are synthesized via Heck coupling, achieving >90% regioselectivity . Key parameters include ligand choice (e.g., PPh₃) and reaction temperature (0–25°C) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

Q. How can researchers investigate intermolecular interactions through Hirshfeld surface analysis?

- Methodological Answer : Hirshfeld surfaces quantify close contacts (e.g., H⋯O, H⋯N) in crystal structures. For N-Ethyl-1H-pyrrole-2-carboxamide, >60% of interactions may involve H⋯O bonds, as seen in analogous sulfonamide-pyrrole hybrids . Tools like CrystalExplorer visualize these interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.